molecular formula C19H22N4O3S2 B2655013 3-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034475-78-8

3-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2655013
CAS No.: 2034475-78-8
M. Wt: 418.53
InChI Key: SAPCTJJHXXWGBF-UHFFFAOYSA-N
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Description

3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that features a triazole ring, a piperidine moiety, and a thiophene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.

    Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group can be introduced via sulfonylation, where thiophene is reacted with a sulfonyl chloride in the presence of a base.

    Formation of the Triazole Ring: The triazole ring is typically formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Final Coupling: The final step involves coupling the piperidine intermediate with the triazole ring and the thiophene sulfonyl group under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the piperidine moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the triazole or piperidine rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for studying the behavior of triazole and piperidine derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural components suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer, infections, or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings, such as fluconazole or itraconazole, which are used as antifungal agents.

    Piperidine Derivatives: Compounds like piperidine itself or its derivatives, which are used in various pharmaceutical applications.

    Thiophene Sulfonyl Compounds: Compounds like sulthiame, which is used as an anticonvulsant.

Uniqueness

What sets 3-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one apart is its unique combination of structural features. The presence of the triazole ring, piperidine moiety, and thiophene sulfonyl group in a single molecule provides a unique set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(2-methylphenyl)-3-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S2/c1-14-5-2-3-6-16(14)23-17(20-21-19(23)24)13-15-8-10-22(11-9-15)28(25,26)18-7-4-12-27-18/h2-7,12,15H,8-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPCTJJHXXWGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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